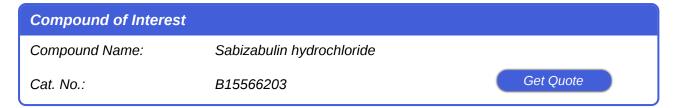




Sabizabulin Hydrochloride Xenograft Model Administration: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (also known as VERU-111) is a novel, orally bioavailable, first-in-class small molecule that targets microtubule dynamics. It functions as a tubulin polymerization inhibitor by binding to the colchicine site on the beta-tubulin subunit and a unique site on the alpha-tubulin subunit, leading to the disruption of the cytoskeleton. This mechanism of action arrests cell division in the G2/M phase, induces apoptosis, and has been shown to be effective in various preclinical cancer models, including those resistant to taxanes.[1][2][3] Sabizabulin's oral bioavailability and favorable safety profile in preclinical studies make it a promising candidate for cancer therapy.[1][4]

These application notes provide detailed protocols for the administration of **Sabizabulin hydrochloride** in common xenograft models of prostate and breast cancer.

Data Presentation: Efficacy of Sabizabulin in Xenograft Models

The following tables summarize the quantitative data on the efficacy of Sabizabulin in inhibiting tumor growth in various xenograft models.

Table 1: Efficacy of Sabizabulin in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model (22Rv1)



Treatmen t Group	Dosage	Administr ation Route	Frequenc y	Mean Tumor Volume Reductio n vs. Vehicle (%)	Statistical Significa nce (p- value)	Referenc e
Vehicle	-	РО	3x/week	-	-	[3]
Sabizabuli n	5 mg/kg	РО	3x/week	31%	p = 0.049	[3]
Sabizabuli n	20 mg/kg	РО	3x/week	49%	p = 0.010	[3]
Docetaxel	10 mg/kg	IP	3x/week	Not significant	-	[3]

Table 2: Efficacy of Sabizabulin in a Triple-Negative Breast Cancer (TNBC) Xenograft Model (MDA-MB-231)



Treatment Group	Dosage	Administrat ion Route	Frequency	Outcome	Reference
Vehicle	-	РО	5x/week	-	[5]
Sabizabulin	5 mg/kg	PO	5x/week	Dose- dependent inhibition of tumor growth	[5]
Sabizabulin	10 mg/kg	PO	5x/week	Dose- dependent inhibition of tumor growth	[5]
Sabizabulin	12.5 mg/kg	PO	5x/week	Dose- dependent inhibition of tumor growth	[5]
Paclitaxel	12.5 mg/kg	IP	Every other day	Similar efficacy to 12.5 mg/kg Sabizabulin	[5]

Table 3: Efficacy of Sabizabulin in a HER2+ Breast Cancer Xenograft Model (BT474)



Treatmen t Group	Dosage	Administr ation Route	Frequenc y	Tumor Growth Inhibition	Endpoint Tumor Volume/W eight	Referenc e
Vehicle	-	IP	3x/week	-	-	[1][6]
Sabizabuli n	17 mg/kg	PO	3x/week	Significant inhibition by day 11	Significantl y reduced vs. vehicle and paclitaxel	[1][6]
Paclitaxel	10 mg/kg	IP	3x/week	-	-	[1][6]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Prostate Cancer (22Rv1)

- 1. Cell Culture and Preparation:
- Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells at 80-90% confluency using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 μ L. Keep on ice.
- 2. Animal Model:
- Use male immunodeficient mice (e.g., SCID or NSG), 6-8 weeks old.
- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).



- Inject 100 μL of the cell suspension subcutaneously into the flank of the mouse.
- 3. Tumor Growth Monitoring:
- Monitor the mice for tumor formation.
- Once tumors are palpable, measure the tumor volume twice weekly using digital calipers.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Randomize mice into treatment groups when the average tumor volume reaches 150-200 mm³.[3]
- 4. Sabizabulin Administration (Oral Gavage):
- Preparation: Prepare a 1:1 (v/v) solution of polyethylene glycol 300 (PEG 300) and sterile water as the vehicle.[5] Dissolve **Sabizabulin hydrochloride** in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to administer 200 μL).
- Administration: Administer the prepared Sabizabulin solution orally using a gavage needle.
- Frequency: Dose the animals according to the experimental design (e.g., 3 times per week).
- 5. Animal Welfare Monitoring:
- Monitor the body weight of the mice twice weekly.
- Observe the animals daily for any signs of toxicity, such as changes in behavior, posture, or grooming.
- Establish humane endpoints, such as a tumor volume exceeding 2000 mm³ or a body weight loss of more than 20%.[7]
- 6. Endpoint Analysis:
- At the end of the study, euthanize the mice.



- Excise the tumors and measure their final weight and volume.
- Tissues can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.

Protocol 2: Orthotopic Xenograft Model for Triple-Negative Breast Cancer (MDA-MB-231)

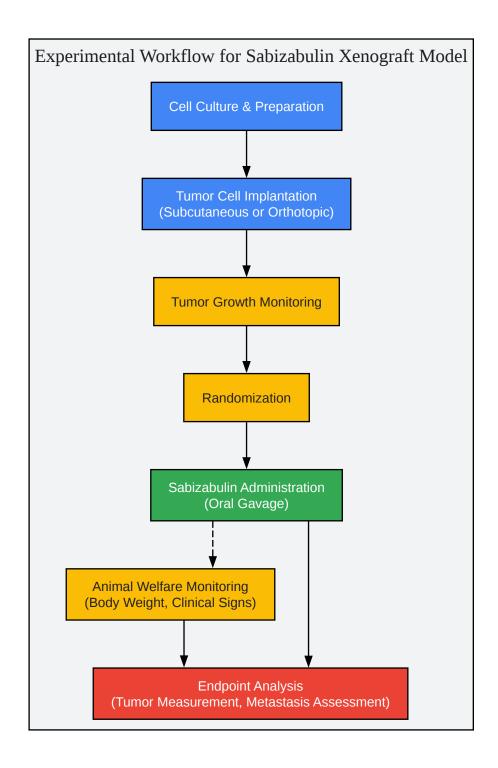
- 1. Cell Culture and Preparation:
- Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Harvest and wash the cells as described in Protocol 1.
- Resuspend the cells in HBSS or a 1:1 mixture of HBSS and Matrigel at a concentration of 2.5 x 10 $^{\circ}$ 5 cells in 10 μ L.[5]
- 2. Animal Model:
- Use female immunodeficient mice (e.g., NSG), 6-8 weeks old.
- Anesthetize the mouse.
- Surgically expose the inguinal mammary fat pad.
- Inject 10 μL of the cell suspension into the mammary fat pad.[5]
- Suture the incision.
- 3. Tumor Growth Monitoring:
- Monitor tumor growth by palpation and caliper measurements twice weekly.
- Randomize mice into treatment groups when the average tumor volume reaches approximately 100 mm³.[5]
- 4. Sabizabulin Administration (Oral Gavage):



- Prepare and administer Sabizabulin as described in Protocol 1.
- A typical dosing schedule is five times per week (Monday-Friday).[5]
- 5. Animal Welfare Monitoring:
- Monitor body weight and general health daily.[5]
- Adhere to pre-defined humane endpoints.
- 6. Endpoint and Metastasis Analysis:
- At the study endpoint, euthanize the mice and excise the primary tumor.
- Harvest organs such as the lungs and liver to assess metastasis.
- Metastatic lesions can be quantified through histological analysis (e.g., H&E staining) of the harvested organs.

Visualizations

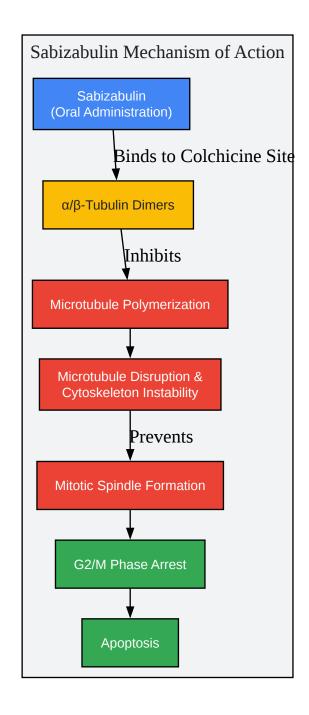




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Caption: Experimental workflow for Sabizabulin administration in xenograft models.





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Caption: Signaling pathway of Sabizabulin's mechanism of action.

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